![molecular formula C11H10ClN3OS B6034065 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6034065.png)
2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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Overview
Description
2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as CBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to exhibit potent antimicrobial, antiviral, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In catalysis, 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been employed as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages as a research tool, including its ease of synthesis, stability, and versatility. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its properties as a building block for the synthesis of novel materials. Additionally, further studies are needed to elucidate the mechanism of action of 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone and to investigate its potential side effects and toxicity.
Synthesis Methods
2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be synthesized using a simple and efficient method that involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified using recrystallization techniques.
properties
IUPAC Name |
(2E)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,14,15,16)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYAQPAMPEKFK-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=CC=C2Cl)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=CC=C2Cl)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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